molecular formula C7H6FNO2 B580439 3-Fluoro-4-methylpyridine-2-carboxylic acid CAS No. 1211587-40-4

3-Fluoro-4-methylpyridine-2-carboxylic acid

Cat. No.: B580439
CAS No.: 1211587-40-4
M. Wt: 155.128
InChI Key: GUUFJJXRZKSLJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methylpyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the use of a catalyst such as an alkali metal hydroxide or an alkaline earth metal hydroxide. The reaction typically involves the addition of carbonyl compounds . Another method includes the use of fluorinated pyridines, where selective fluorination is achieved under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the fluorine atom enhances its reactivity and ability to form stable interactions with enzymes and receptors. This can lead to modulation of biological pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methylpyridine-2-carboxylic acid is unique due to the combination of fluorine and methyl substituents on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1211587-40-4

Molecular Formula

C7H6FNO2

Molecular Weight

155.128

IUPAC Name

3-fluoro-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6FNO2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

GUUFJJXRZKSLJS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)C(=O)O)F

Synonyms

3-Fluoro-4-methyl-2-pyridinecarboxylic acid

Origin of Product

United States

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